molecular formula C18H26FN3O4S B5410606 1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Cat. No.: B5410606
M. Wt: 399.5 g/mol
InChI Key: OJSBRWHWTSLWHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with a diverse range of applications in scientific research. This compound is characterized by its unique structure, which includes a fluorobenzene sulfonyl group, a morpholine ring, and a piperidine carboxamide moiety. These structural features contribute to its reactivity and potential utility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. The process often includes the following steps:

    Formation of the Fluorobenzene Sulfonyl Intermediate: This step involves the reaction of 4-fluorobenzenesulfonyl chloride with a suitable nucleophile to form the sulfonyl intermediate.

    Introduction of the Morpholine Ring: The intermediate is then reacted with morpholine under controlled conditions to introduce the morpholine ring.

    Formation of the Piperidine Carboxamide: The final step involves the reaction of the intermediate with piperidine-4-carboxamide under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-CHLOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-BROMOBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE
  • 1-(4-METHYLBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE

Uniqueness

1-(4-FLUOROBENZENESULFONYL)-N-[2-(MORPHOLIN-4-YL)ETHYL]PIPERIDINE-4-CARBOXAMIDE is unique due to the presence of the fluorobenzene sulfonyl group, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(2-morpholin-4-ylethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26FN3O4S/c19-16-1-3-17(4-2-16)27(24,25)22-8-5-15(6-9-22)18(23)20-7-10-21-11-13-26-14-12-21/h1-4,15H,5-14H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJSBRWHWTSLWHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCCN2CCOCC2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.